molecular formula C15H21N3O2 B10866167 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide

1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide

Cat. No.: B10866167
M. Wt: 275.35 g/mol
InChI Key: GPQZCQJGLCYYFP-UHFFFAOYSA-N
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Description

1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, widely recognized for its significance in medicinal chemistry. This compound is characterized by the presence of a piperidine ring substituted with a 4-methylphenyl group and a carbamoylmethyl group. The unique structure of this compound makes it a valuable entity in various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylphenyl Group: This step involves the substitution of the piperidine ring with a 4-methylphenyl group using reagents such as 4-methylphenyl halides.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Techniques such as catalytic hydrogenation, cycloaddition, and amination are commonly employed in large-scale synthesis .

Chemical Reactions Analysis

1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-{4-[(2-Hydroxyethyl)carbamoyl]benzyl}-1-methylpiperidinium: This compound has a similar piperidine structure but with different substituents, leading to distinct biological activities.

    N-[2-(4-Methoxyphenyl)ethyl]-1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide: This compound has an additional methoxy group, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide

InChI

InChI=1S/C15H21N3O2/c1-11-2-4-13(5-3-11)17-14(19)10-18-8-6-12(7-9-18)15(16)20/h2-5,12H,6-10H2,1H3,(H2,16,20)(H,17,19)

InChI Key

GPQZCQJGLCYYFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N

Origin of Product

United States

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